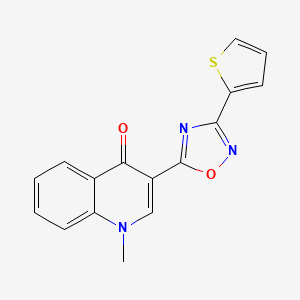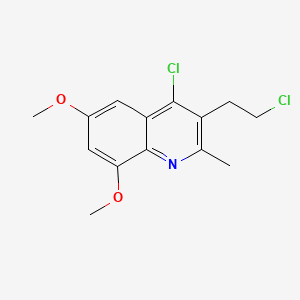
4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure consists of a quinoline ring system with chloroethyl and dimethoxy substituents. The chlorine atoms provide reactivity, while the methoxy groups contribute to solubility and stability. The precise arrangement of atoms and bond angles can be explored using spectroscopic techniques such as NMR .
科学的研究の応用
Synthesis and Chemical Properties
4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline is a compound that may have various applications in scientific research, primarily in the synthesis of complex molecules and materials. While the specific compound was not directly mentioned in the available literature, research on structurally similar quinoline derivatives provides insight into potential applications and the chemical behavior of such compounds.
For instance, the synthesis and chemical characterization of quinoline derivatives have been widely explored. These compounds, including those with chloro and methoxy substitutions, serve as key intermediates in the synthesis of a diverse range of heterocyclic compounds. The unique structural features of quinoline derivatives allow them to participate in various chemical reactions, leading to products with potential pharmacological activities or material science applications (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Antimicrobial Activity
Some quinoline derivatives have been synthesized and tested for their antimicrobial properties. The presence of chloro and methoxy groups on the quinoline nucleus significantly influences the antimicrobial efficacy of these compounds. For example, 2-chloroquinoline containing pyrazoline derivatives have shown potent antimicrobial activity against various bacterial and fungal strains, indicating the potential use of similar compounds in developing new antimicrobial agents (Bawa, Kumar, Drabu, Panda, & Kumar, 2009).
Anticancer and Cytotoxic Activities
Research into quinoline derivatives also extends into the exploration of their anticancer properties. Certain synthesized quinoline compounds have demonstrated cytotoxic activity against cancer cell lines, suggesting a possible role in cancer research and therapy development. The structural modifications, including chloro and methoxy substitutions, play a critical role in determining the biological activities of these compounds, offering a pathway to design and synthesize new anticancer agents with enhanced efficacy (Kaufman, Bracca, Cortés, Etichetti, & Girardini, 2018).
特性
IUPAC Name |
4-chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2/c1-8-10(4-5-15)13(16)11-6-9(18-2)7-12(19-3)14(11)17-8/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOFRFSALKQPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=C(C2=N1)OC)OC)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2915633.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2915635.png)

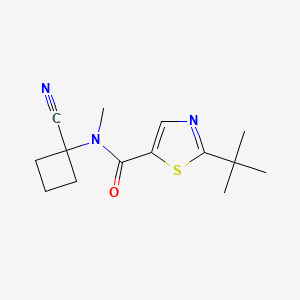
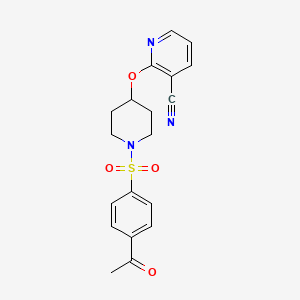
![2-Fluoro[1,1'-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate](/img/structure/B2915645.png)
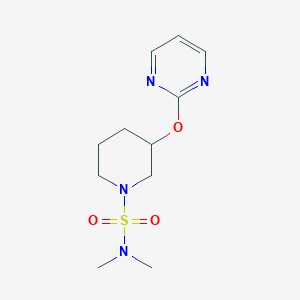
![2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2915648.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2915649.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2915650.png)
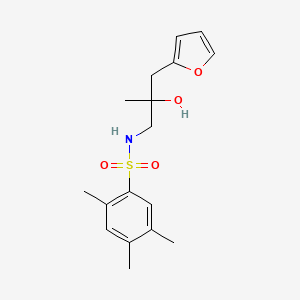
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)
